5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide 5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16329361
InChI: InChI=1S/C17H21N5O2/c1-10(2)7-15-18-17(21-20-15)19-16(23)14-9-11-8-12(24-4)5-6-13(11)22(14)3/h5-6,8-10H,7H2,1-4H3,(H2,18,19,20,21,23)
SMILES:
Molecular Formula: C17H21N5O2
Molecular Weight: 327.4 g/mol

5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC16329361

Molecular Formula: C17H21N5O2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide -

Specification

Molecular Formula C17H21N5O2
Molecular Weight 327.4 g/mol
IUPAC Name 5-methoxy-1-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]indole-2-carboxamide
Standard InChI InChI=1S/C17H21N5O2/c1-10(2)7-15-18-17(21-20-15)19-16(23)14-9-11-8-12(24-4)5-6-13(11)22(14)3/h5-6,8-10H,7H2,1-4H3,(H2,18,19,20,21,23)
Standard InChI Key YNFWAILCWRBJQU-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NC(=NN1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)OC

Introduction

Chemical Name:
5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide

This compound appears to be a synthetic organic molecule containing an indole core substituted with a methoxy group, a methyl group, and a triazole moiety. Such structures are often explored in medicinal chemistry due to their potential biological activity.

Structural Analysis

Key Functional Groups:

  • Indole Core: Indole derivatives are commonly found in biologically active molecules and natural products.

  • Methoxy Group (-OCH3): Contributes to the lipophilicity and electronic properties of the molecule.

  • Triazole Ring: Known for its stability and utility in drug design due to its hydrogen bonding capabilities.

  • Carboxamide Group (-CONH): Often involved in interactions with biological targets.

Potential Applications:

  • The combination of these groups suggests possible applications in pharmaceuticals, such as enzyme inhibition or receptor modulation.

Research Directions

To investigate this compound further:

  • Synthesis Pathways:

    • Explore methods for synthesizing indole derivatives with triazole substitutions.

    • Investigate reaction conditions involving alkylation, amination, and cyclization.

  • Biological Activity:

    • Screen for antimicrobial, anticancer, or anti-inflammatory properties.

    • Use computational docking studies to predict interactions with biological targets.

  • Physicochemical Properties:

    • Analyze solubility, stability, and lipophilicity.

    • Determine melting point and spectral data (e.g., NMR, IR).

  • Toxicity Studies:

    • Assess safety profiles through in vitro and in vivo studies.

Data Table Template

Below is an example of how data could be organized for this compound:

PropertyValue/Methodology
Molecular FormulaC15H20N4O2
Molecular WeightApprox. 288 g/mol
Melting PointTBD (via DSC analysis)
SolubilityTBD (aqueous/organic solvents)
Biological ActivityTBD (antimicrobial/anticancer tests)
Toxicity ProfileTBD (LD50 in animal models)

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